

Comparative ^1H NMR Analysis: Tert-butyl 4-formylpyridin-3-ylcarbamate

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Compound of Interest

Compound Name: *Tert-butyl 4-formylpyridin-3-ylcarbamate*

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Introduction

Tert-butyl 4-formylpyridin-3-ylcarbamate is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal and agricultural chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton (^1H NMR) analysis, is a primary technique for the structural elucidation and purity assessment of such organic compounds. This guide provides a detailed analysis of the expected ^1H NMR spectrum of **Tert-butyl 4-formylpyridin-3-ylcarbamate**, compares it with its non-formylated precursor, and outlines the experimental protocol for data acquisition.

Predicted ^1H NMR Spectral Data

The structure of **Tert-butyl 4-formylpyridin-3-ylcarbamate** contains several distinct proton environments, which are expected to produce characteristic signals in the ^1H NMR spectrum. The predicted chemical shifts (δ) are based on the typical ranges for protons in similar chemical environments.

- Pyridine Ring Protons (H-2, H-5, H-6): The three protons on the pyridine ring are in different electronic environments due to the electron-withdrawing nature of the formyl group and the electron-donating carbamate group. They are expected to appear in the aromatic region (7.0-9.0 ppm) and will exhibit spin-spin coupling with each other, leading to doublet or doublet of doublets splitting patterns.

- **Formyl Proton (CHO):** The aldehyde proton is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm.
- **Carbamate Proton (NH):** The proton on the nitrogen of the carbamate group often appears as a broad singlet. Its chemical shift is variable and can be influenced by solvent, concentration, and temperature.
- **Tert-butyl Protons (t-Bu):** The nine equivalent protons of the tert-butyl group will produce a strong, sharp singlet in the upfield region, typically around 1.5 ppm.

Comparison with an Alternative: Tert-butyl pyridin-3-ylcarbamate

To highlight the impact of the formyl group on the ^1H NMR spectrum, a comparison is made with the precursor, Tert-butyl pyridin-3-ylcarbamate. The most significant difference is the absence of the downfield formyl proton signal and the change in the chemical shifts and splitting patterns of the aromatic protons due to the introduction of the aldehyde group at the C-4 position.

For instance, ^1H NMR data for a related compound, Tert-butyl (pyridin-3-ylmethyl)carbamate, shows pyridine protons in the range of 7.25-8.52 ppm and the tert-butyl signal at 1.45 ppm^[1]. The introduction of a strongly electron-withdrawing formyl group adjacent to the carbamate is expected to shift the pyridine proton signals further downfield.

Data Summary

The following table summarizes the predicted ^1H NMR data for **Tert-butyl 4-formylpyridin-3-ylcarbamate** and its precursor for comparison.

Proton Assignment	Tert-butyl 4-formylpyridin-3-ylcarbamate (Predicted)	Tert-butyl pyridin-3-ylcarbamate (Predicted)
Chemical Shift (δ , ppm)	Multiplicity	Integration
H-2 (Pyridine)	~8.5 - 8.8	Doublet (d)
H-5 (Pyridine)	~7.4 - 7.7	Doublet of Doublets (dd)
H-6 (Pyridine)	~8.6 - 8.9	Doublet (d)
Formyl (CHO)	~9.8 - 10.2	Singlet (s)
Carbamate (NH)	~8.0 - 9.5	Broad Singlet (br s)
Tert-butyl (C(CH ₃) ₃)	~1.5	Singlet (s)

Note: The chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Experimental Protocol: ¹H NMR Spectroscopy

This section details a standard procedure for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like **Tert-butyl 4-formylpyridin-3-ylcarbamate**.

1. Sample Preparation:

- Amount: Weigh approximately 5-25 mg of the solid sample.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Solvent: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). The typical volume required is 0.6-0.7 mL.[\[4\]](#)[\[5\]](#)
- Procedure:
 - Dissolve the weighed sample in the deuterated solvent in a small, clean vial.
 - Once fully dissolved, transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.[\[4\]](#) Ensure the solution is free of any solid particles, filtering if necessary.

- The final sample height in the tube should be approximately 4-5 cm.[\[5\]](#)
- Internal Standard: The residual proton signal of the deuterated solvent can be used for spectral calibration. Alternatively, a small amount of a reference standard like tetramethylsilane (TMS) can be added.[\[2\]](#)[\[4\]](#)

2. NMR Data Acquisition:

- Instrument: The data is acquired on a standard NMR spectrometer (e.g., 400 MHz or 600 MHz).
- Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.
- Acquisition Parameters (Typical for ^1H NMR):
 - Pulse Angle: 90°
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds[\[6\]](#)
 - Number of Scans: 8 to 64, depending on the sample concentration.
 - Spectral Width: ~ 20 ppm[\[6\]](#)

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Perform baseline correction to obtain a flat baseline.

- Calibrate the chemical shift axis using the known signal of the residual solvent or the internal standard (TMS at 0.00 ppm).
- Integrate the peaks to determine the relative ratios of the different types of protons.

Visualizations

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